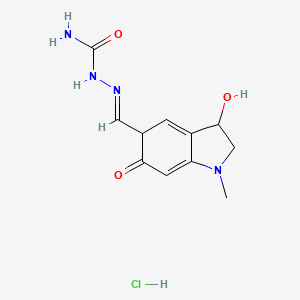
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, a protein involved in cell division.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This interaction disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold but has distinct biological activities.
Uniqueness
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is unique due to its specific substituents, which confer distinct biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development .
特性
CAS番号 |
117740-66-6 |
|---|---|
分子式 |
C19H26N6O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethyl]-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H26N6O2/c1-4-12-23-18(26)16-17(21-24(20-16)14-13-22(5-2)6-3)25(19(23)27)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChIキー |
LBCOPKMMLSWLGG-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=NN(N=C2N(C1=O)C3=CC=CC=C3)CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

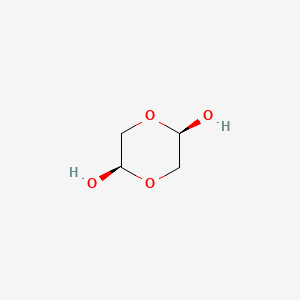

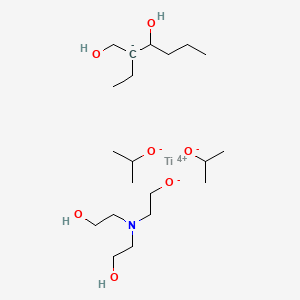
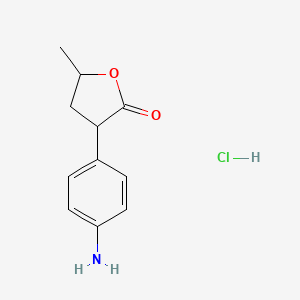
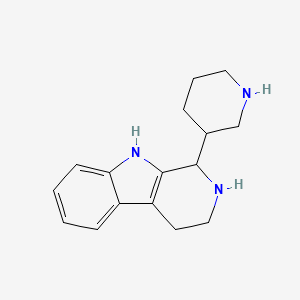
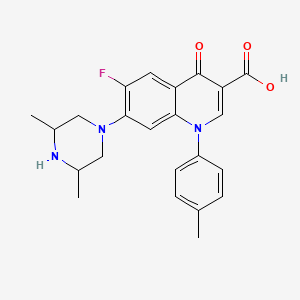
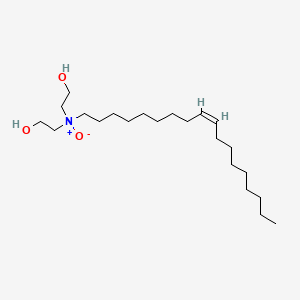
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)

